

An In-depth Technical Guide to 3,4-Dephostatin

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Compound of Interest

Compound Name: 3,4-Dephostatin

Cat. No.: B1664103

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Introduction

3,4-Dephostatin, with the Chemical Abstracts Service (CAS) number 173043-84-0, is a synthetic analog of dephostatin, a natural product isolated from *Streptomyces*. It has garnered significant interest in the scientific community as a potent inhibitor of protein tyrosine phosphatases (PTPs) and as a modulator of protein-protein interactions involving PDZ domains. This technical guide provides a comprehensive overview of **3,4-Dephostatin**, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

3,4-Dephostatin and its derivatives, such as methyl-**3,4-dephostatin** (MD) and ethyl-**3,4-dephostatin** (ED), exhibit a multifaceted mechanism of action primarily centered around the inhibition of key cellular enzymes and protein-protein interactions.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A primary mode of action for **3,4-Dephostatin** analogs is the inhibition of protein tyrosine phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, **3,4-Dephostatin** and its derivatives can enhance insulin sensitivity, leading to increased tyrosine phosphorylation of the insulin receptor and its downstream substrates[1]. This potentiation of insulin signaling makes these compounds promising candidates for anti-diabetic therapies[1].

Kinetic studies have revealed that ethyl-**3,4-dephostatin** acts as a competitive inhibitor of Dual-Specificity Phosphatase 26 (DUSP26), suggesting it binds to the catalytic site of the enzyme[2]. This competitive inhibition mechanism is likely shared across other targeted PTPs.

Allosteric Inhibition of CAL-PDZ Domain Interaction

Methyl-**3,4-dephostatin** (MD) and ethyl-**3,4-dephostatin** (ED) have been identified as inhibitors of the CFTR-associated ligand (CAL) PDZ domain[3]. The PDZ domain of CAL is responsible for the post-endocytic degradation of the cystic fibrosis transmembrane conductance regulator (CFTR). MD and ED have been shown to bind to an allosteric site on the CAL PDZ domain, distinct from the canonical peptide-binding groove[3]. This allosteric modulation represents a novel strategy for targeting PDZ domain-mediated protein-protein interactions and has implications for the treatment of cystic fibrosis by stabilizing the functional form of CFTR at the cell surface[4].

Quantitative Data

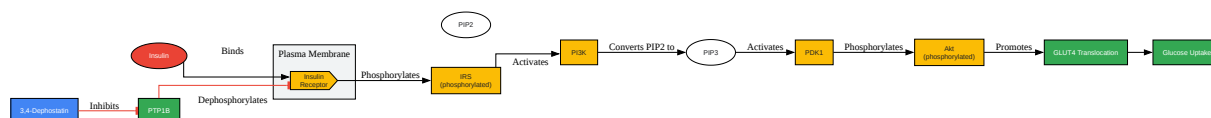
The inhibitory activity of **3,4-Dephostatin** and its analogs has been quantified against various targets. The following table summarizes key inhibition constants (IC50, Ki, Kd) found in the literature. It is important to note that specific kinetic data for the parent **3,4-Dephostatin** is limited, and much of the available quantitative data pertains to its ethyl and methyl analogs.

Compound	Target	Parameter	Value	Reference
Ethyl-3,4-dephostatin	PTP1B	IC50	Not explicitly stated, but potent inhibition observed.	[1]
Ethyl-3,4-dephostatin	SHP-1	IC50	Not explicitly stated, but potent inhibition observed.	[2]
Ethyl-3,4-dephostatin	DUSP26	-	Concentration-dependent inhibition	[2]
Methyl-3,4-dephostatin	CAL PDZ Domain	Affinity	Low-to-mid micromolar range	[3]
Fluoresceinated iCAL36 (peptide inhibitor)	CAL PDZ Domain	Kd	1.3 μ M	[4]
JTT-551 (PTP1B Inhibitor)	PTP1B	Ki	0.22 \pm 0.04 μ M	[5]
Compound 3 (PTP1B Inhibitor)	PTP1B	Ki	0.29 μ M	[5]

Signaling Pathways

Insulin Receptor Signaling Pathway

3,4-Dephostatin and its analogs directly impact the insulin receptor signaling pathway through the inhibition of PTP1B. The binding of insulin to its receptor triggers a cascade of phosphorylation events, which are negatively regulated by PTP1B. By inhibiting PTP1B, **3,4-Dephostatin** enhances and prolongs the insulin signal, leading to downstream effects such as glucose uptake and glycogen synthesis.



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Caption: Insulin signaling pathway and the inhibitory action of **3,4-Dephostatin** on PTP1B.

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PTP1B inhibitor screening kits and is suitable for determining the inhibitory potential of compounds like **3,4-Dephostatin**.

Materials:

- Human recombinant PTP1B enzyme
- PTP1B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2)
- p-Nitrophenyl phosphate (pNPP) substrate
- **3,4-Dephostatin** or other test inhibitors
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of **3,4-Dephostatin** in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the inhibitor in Assay Buffer.
- To each well of a 96-well plate, add:
 - X μ L of Assay Buffer
 - 10 μ L of the inhibitor dilution (or solvent control)
 - 10 μ L of PTP1B enzyme solution
- Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding 20 μ L of pNPP substrate to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μ L of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

CAL-PDZ Domain Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of an inhibitor to the CAL-PDZ domain.

Materials:

- Purified CAL-PDZ domain protein
- Fluorescently labeled peptide probe known to bind the CAL-PDZ domain (e.g., fluorescein-labeled iCAL36)
- **3,4-Dephostatin** or other test inhibitors

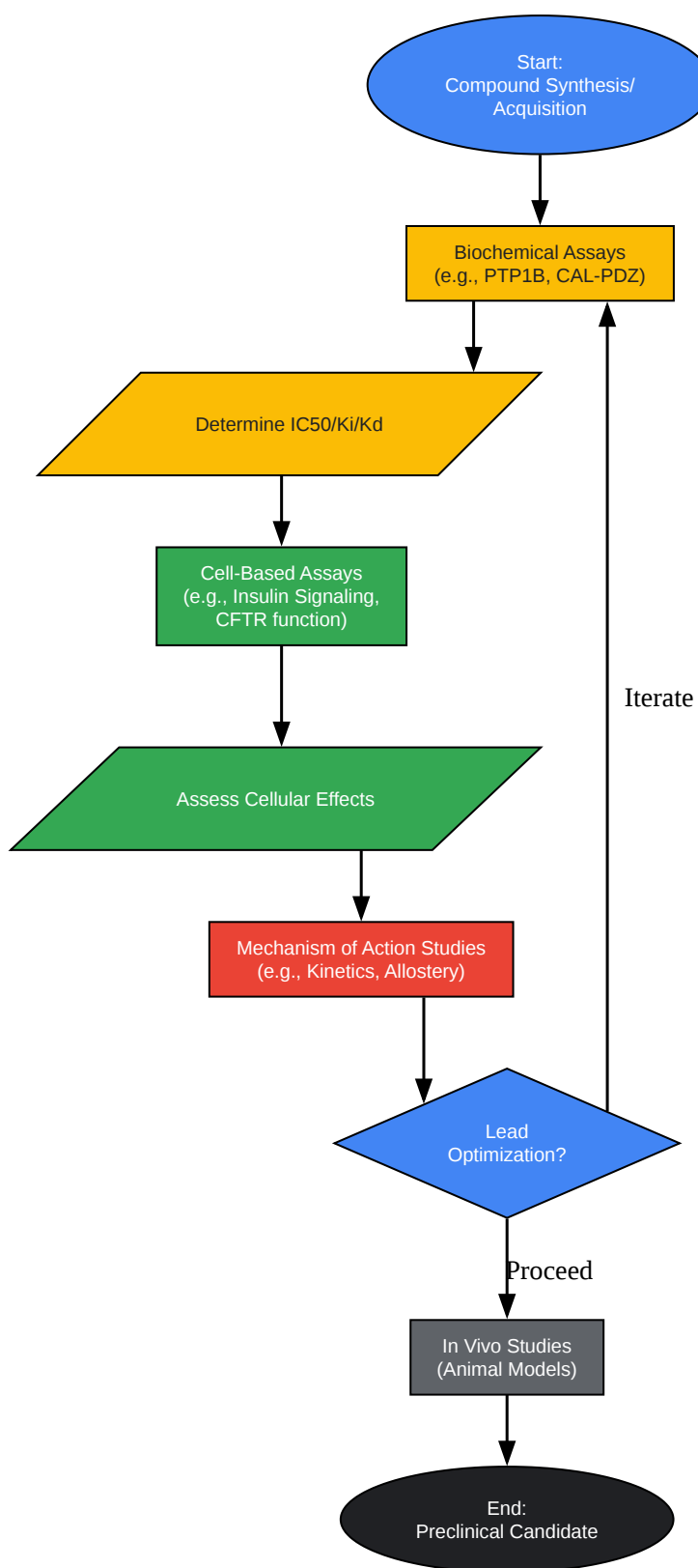
- Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Black, low-binding 384-well microplate
- Microplate reader with fluorescence polarization capabilities

Procedure:

- Prepare a stock solution of **3,4-Dephostatin** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the inhibitor in Binding Buffer.
- In a 384-well plate, add in the following order:
 - 10 μ L of the inhibitor dilution (or solvent control)
 - 20 μ L of the fluorescently labeled peptide probe at a constant concentration (e.g., 10 nM)
 - 10 μ L of the CAL-PDZ domain protein at a concentration that gives a significant polarization window.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization of each well using a microplate reader.
- A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the inhibitor.
- Calculate the percentage of inhibition and determine the IC₅₀ or K_i value.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the characterization of a novel inhibitor like **3,4-Dephostatin**.



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Caption: A generalized workflow for the preclinical development of an inhibitor.

Conclusion

3,4-Dephostatin and its analogs are valuable chemical probes for studying cellular signaling pathways and represent promising lead compounds for the development of therapeutics for diseases such as diabetes and cystic fibrosis. Their ability to inhibit PTP1B and allosterically modulate PDZ domain interactions highlights the potential for developing novel drugs with unique mechanisms of action. Further research into the structure-activity relationships, selectivity, and in vivo efficacy of this class of compounds is warranted.

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